Betamethasone b-D-glucuronide

Description

Overview of Phase II Biotransformation Pathways: Glucuronidation

Biotransformation is the process by which the body chemically alters substances, such as drugs and toxins, to facilitate their elimination. This process is broadly divided into Phase I and Phase II reactions. nih.gov Phase I reactions typically introduce or expose functional groups on a molecule, often making it more reactive. nih.gov Following this, Phase II reactions, also known as conjugation reactions, attach small, polar, and ionizable endogenous compounds to the modified substance. nih.govlongdom.org This conjugation step significantly increases the water solubility of the substance, making it easier to excrete from the body, primarily through urine or bile. nih.govkombuchabrewers.org

Glucuronidation is the most common Phase II biotransformation pathway. longdom.orguomus.edu.iq This reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). longdom.orgresearchgate.net These enzymes facilitate the transfer of a glucuronic acid moiety from the activated coenzyme, uridine (B1682114) 5'-diphospho-α-D-glucuronic acid (UDPGA), to a substrate molecule. nih.gov Substrates for glucuronidation are diverse and include various drugs, environmental toxins, and endogenous compounds like bilirubin (B190676) and steroid hormones. nih.govresearchgate.net

Biological Significance of Glucuronide Conjugates as Metabolites

The primary role of glucuronidation is detoxification. By converting lipophilic (fat-soluble) compounds into hydrophilic (water-soluble) glucuronide conjugates, the body can effectively eliminate potentially harmful substances. nih.govresearchgate.net This process generally leads to the inactivation of biologically active compounds. annualreviews.org

However, the biological role of glucuronide conjugates is not always limited to simple inactivation and elimination. In some instances, the glucuronide metabolite may itself be biologically active, sometimes even more so than the parent compound. annualreviews.orgnih.gov Furthermore, the reversible nature of this conjugation, through the action of β-glucuronidase enzymes present in various tissues, means that a circulating glucuronide can be converted back to its active aglycone form at specific sites in the body. annualreviews.org For steroids, glucuronidation is a key mechanism for controlling the levels and biological activity of active hormones. cas.cz

Positioning Betamethasone (B1666872) β-D-Glucuronide within Steroid Metabolism Research

Betamethasone is a potent synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties. nih.govdrugbank.com Like other steroids, betamethasone undergoes extensive metabolism in the body. The formation of Betamethasone β-D-glucuronide is a critical step in its metabolic pathway. The study of this specific metabolite is essential for several reasons. It helps in understanding the pharmacokinetics of betamethasone, including its rate of clearance and duration of action. Furthermore, the detection and quantification of Betamethasone β-D-glucuronide in biological samples, such as urine, are crucial in fields like anti-doping control to monitor the use of systemic corticosteroids. nih.gov

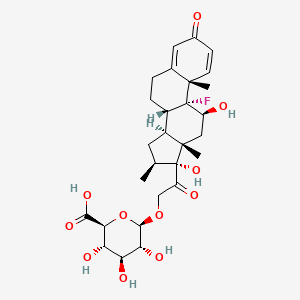

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H37FO11 |

|---|---|

Molecular Weight |

568.6 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C28H37FO11/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37)/t12-,15-,16-,17-,19-,20-,21+,22-,24+,25-,26-,27-,28-/m0/s1 |

InChI Key |

UBHXMSIBGRGDSX-YDFWMNPLSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)C)O)F)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O)F)C |

Origin of Product |

United States |

Chemical and Physical Properties

Betamethasone (B1666872) β-D-glucuronide is a modified carbohydrate. biosynth.com Its chemical structure consists of the betamethasone molecule linked to a glucuronic acid moiety. This conjugation significantly alters the physicochemical properties of the parent steroid.

| Property | Data |

| Molecular Formula | C28H37FO11 |

| Molecular Weight | 568.58 g/mol |

| Appearance | / |

| Boiling Point | 816.033°C at 760 mmHg |

| Flash Point | 447.321°C |

| Density | 1.506 g/cm³ |

| Refractive Index | 1.629 |

| This data is compiled from various chemical databases and may represent predicted values. lookchem.com |

Metabolic Deconjugation of Betamethasone β D Glucuronide in Research Models

Enzymology of β-Glucuronidase Hydrolysis

The enzymatic cleavage of the glucuronide moiety from Betamethasone (B1666872) β-D-glucuronide is a hydrolytic reaction catalyzed by β-glucuronidase. This process is fundamental to the reactivation of the steroid in various biological systems.

Mechanism of Action of β-Glucuronidase on β-D-Glucuronide Linkages

β-Glucuronidases are a class of hydrolase enzymes that specifically target β-D-glucuronic acid residues on various molecules. wikipedia.org The catalytic mechanism for the hydrolysis of the β-D-glucuronide linkage involves a double displacement reaction, a common strategy among glycosidases. nih.gov This process generally proceeds through the following key steps:

Substrate Binding: The Betamethasone β-D-glucuronide molecule binds to the active site of the β-glucuronidase enzyme.

Protonation: A catalytic glutamic acid residue in the active site protonates the glycosidic oxygen, which links betamethasone to the glucuronic acid. nih.gov

Nucleophilic Attack: A second glutamate (B1630785) residue, acting as a nucleophile, attacks the anomeric carbon of the glucuronic acid moiety. wikipedia.orgnih.gov This results in the cleavage of the O-glycosidic bond and the release of the betamethasone aglycone.

Formation of a Covalent Intermediate: A temporary covalent bond is formed between the glucuronic acid and the nucleophilic glutamate residue. nih.gov

Hydrolysis: A water molecule enters the active site and, activated by the first glutamic acid residue (now acting as a general base), hydrolyzes the covalent intermediate. This step releases the glucuronic acid and regenerates the enzyme for another catalytic cycle. nih.gov

This entire process results in the retention of the stereochemical configuration at the anomeric carbon of the released glucuronic acid. nih.gov

Factors Influencing β-Glucuronidase Activity in Research Contexts (e.g., pH, cofactors)

The efficiency of β-glucuronidase in hydrolyzing Betamethasone β-D-glucuronide is subject to several environmental and intrinsic factors. These are crucial considerations in designing and interpreting in vitro and in vivo research studies.

| Factor | Influence on β-Glucuronidase Activity | Research Context Relevance |

| pH | Enzyme activity is highly dependent on pH, with optimal activity typically occurring within a specific range. For many bacterial β-glucuronidases, the optimal pH is near neutral, while lysosomal β-glucuronidase from mammals functions best in acidic conditions (pH 4.5-5.0). nih.govasm.org Activity decreases significantly outside of this optimal range. sigmaaldrich.com | Simulating physiological environments, such as the gut (varying pH) or lysosomes within cells, requires careful pH control in experimental buffers. |

| Temperature | Enzymatic activity generally increases with temperature up to an optimal point, beyond which the enzyme denatures and loses activity. For instance, a β-glucuronidase from Talaromyces pinophilus showed maximal activity at 50°C. asm.org | Standard in vitro assays are often conducted at 37°C to mimic physiological conditions. megazyme.com However, the stability of the enzyme at different temperatures is a key consideration for storage and handling. asm.org |

| Cofactors | β-Glucuronidase does not require cofactors for its activity. google.comasm.org | This simplifies assay design as there is no need to supplement the reaction mixture with specific ions or molecules for catalysis. |

| Inhibitors | Specific molecules can inhibit β-glucuronidase activity. A well-known competitive inhibitor is D-saccharic acid 1,4-lactone. google.com Certain substances in biological samples, like urine, can also act as inhibitors. nih.gov | The presence of inhibitors in research models can lead to an underestimation of β-glucuronidase activity. Understanding and potentially mitigating these inhibitory effects is crucial for accurate measurements. |

| Reducing Agents | Thiol-reducing agents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol can help maintain the enzyme in an active state by preventing the oxidation of sulfhydryl groups. google.com | The inclusion of these agents in assay buffers can be important for achieving and maintaining maximal enzyme activity, especially during purification and in vitro characterization. google.com |

Spatial and Temporal Distribution of β-Glucuronidase Activity in Preclinical Systems

The deconjugation of Betamethasone β-D-glucuronide is not uniform throughout a biological system. The location and timing of β-glucuronidase activity play a significant role in determining the local and systemic exposure to the active betamethasone.

Role of Gut Microbiota β-Glucuronidase in Metabolite Processing

The composition of the gut microbiota can significantly influence the level of β-glucuronidase activity. physiology.org Different bacterial species exhibit varying levels of β-glucuronidase production, with key contributors often belonging to the phyla Firmicutes, Bacteroidetes, Verrucomicrobia, and Proteobacteria. nih.gov For example, species such as Bacteroides ovatus, Escherichia coli, and Faecalibacterium prausnitzii have been identified as significant producers of β-glucuronidases that can process small molecule glucuronides. frontiersin.org

Endogenous Mammalian β-Glucuronidase Activity in Various Tissues (in vitro/ex vivo studies)

Endogenous β-glucuronidase is present in various mammalian tissues, primarily within lysosomes. wikipedia.org Lysosomes are cellular organelles responsible for the degradation of various macromolecules. The acidic environment of lysosomes is optimal for the activity of mammalian β-glucuronidase. nih.gov

Ex vivo studies using tissue homogenates or extracts can reveal the potential for deconjugation in specific organs. For instance, liver, kidney, and spleen are known to have notable β-glucuronidase activity. Studies have shown that β-glucuronidase present in tissues can hydrolyze flavonoid glucuronides to their aglycones during the extraction process, leading to potential overestimation of the aglycone concentration. researchgate.net This highlights the importance of considering endogenous enzyme activity when analyzing tissue samples. Furthermore, elevated levels of β-glucuronidase have been observed in inflamed tissues and certain tumors, which could lead to localized reactivation of glucuronidated drugs. researchgate.net

Strategies for Modulating β-Glucuronidase Activity in Research

Manipulating β-glucuronidase activity in research models can provide valuable insights into the pharmacokinetics and pharmacodynamics of glucuronidated compounds like Betamethasone β-D-glucuronide.

Several strategies can be employed to modulate β-glucuronidase activity:

Development and Evaluation of β-Glucuronidase Inhibitors

The development of β-glucuronidase inhibitors is a significant area of research, driven by the need to modulate the metabolic reactivation of glucuronidated compounds. researchgate.netnih.gov β-glucuronidase enzymes, particularly those produced by the gut microbiota, can cleave glucuronic acid from drug metabolites, a process known as deconjugation. frontiersin.orgnih.gov This reactivation can affect the therapeutic efficacy and toxicity profile of many drugs. In the context of corticosteroids, deconjugation is a critical step for prodrugs designed for colon-specific delivery, such as Dexamethasone-β-D-glucuronide, a concept that is directly applicable to Betamethasone β-D-glucuronide. nih.gov Inhibition of this enzymatic activity in the gastrointestinal tract is explored to prevent premature hydrolysis in the upper gut and ensure targeted release of the active steroid in the large intestine. nih.gov

Research has focused on discovering and evaluating potent and selective inhibitors of β-glucuronidase from both natural and synthetic sources. researchgate.netnih.gov Natural products, including flavonoids, terpenoids, and steroids, have been identified as potential inhibitors. researchgate.net For instance, computational and in-vitro studies have evaluated flavonoids from licorice, such as isoliquiritin, as promising candidates for inhibiting Escherichia coli β-glucuronidase (EcGUS). mdpi.com Synthetic scaffolds, like coumarin (B35378) derivatives and pyrazolo[4,3-c]quinolones, have also been designed and synthesized, with some compounds showing significant inhibitory activity in the micromolar range. mdpi.comresearchgate.net

One of the most widely used inhibitors in research settings is D-saccharic acid 1,4-lactone, commonly known as saccharolactone. nih.gov It is frequently used in in-vitro glucuronidation assays to prevent the breakdown of newly formed glucuronides, which could otherwise lead to an underestimation of glucuronide formation rates. nih.govresearchgate.net However, studies have shown that high concentrations of saccharolactone can sometimes have a modest inhibitory effect on the glucuronidation process itself, necessitating careful titration to achieve the desired effect without introducing confounding variables. researchgate.net The evaluation of these inhibitors often involves in-vitro enzyme kinetic assays using β-glucuronidase from various sources, including bovine liver, E. coli, and human microsomes, as well as preclinical animal models to assess in-vivo efficacy. researchgate.netnih.govnih.gov

Table 1: Examples of β-Glucuronidase Inhibitors and their Evaluated Activity

| Inhibitor | Class/Source | β-Glucuronidase Source | Research Finding | Citation |

| Coumarin Derivative (1p) | Synthetic | Bovine Liver | Exhibited potent inhibition with an IC50 value of 9.9 µM. | researchgate.net |

| Coumarin Derivative (1n) | Synthetic | Bovine Liver | Showed strong inhibition with an IC50 value of 11.7 µM. | researchgate.net |

| Isoliquiritin | Natural Flavonoid (Licorice) | Escherichia coli | Identified as a promising candidate inhibitor through computational studies. | mdpi.com |

| D-Saccharic acid 1,4-lactone | Synthetic Sugar Acid Derivative | Various (e.g., Bovine Liver, Human Microsomes) | Commonly used in vitro; inhibits hydrolysis but can affect UGT activity at high concentrations. | nih.govresearchgate.net |

| Galactaric acid | Sugar Acid | Escherichia coli | Claimed to cause 99% inhibition at a 0.1% test concentration. | nih.gov |

Investigating the Impact of Genetic Variants of β-Glucuronidase on Deconjugation Rates

The rate of deconjugation of glucuronide conjugates, including Betamethasone β-D-glucuronide, is not constant but can be significantly influenced by genetic variations in the β-glucuronidase enzyme. nih.gov These variations are particularly prominent within the gut microbiome, which harbors a vast array of bacteria expressing different forms of the enzyme. frontiersin.orgucc.ie The collective of gut microbial genes involved in metabolizing estrogens is termed the "estrobolome," and the principles governing its function are applicable to other steroid glucuronides. mdpi.com Variations in these microbial genes can lead to substantial inter-individual differences in the reactivation of steroid hormones. mdpi.com

Research into gut metagenomes has led to the classification of bacterial β-glucuronidases (GUS) into at least seven distinct structural categories (such as NL, L1, L2, and mL1), each with potentially different substrate specificities and catalytic efficiencies. frontiersin.org Studies have revealed that the distribution and abundance of bacteria possessing these different GUS gene categories vary significantly among individuals. frontiersin.org For example, the L1 and mL1 categories, which are highly involved in the hydrolysis of small molecules and drugs, are primarily contributed by bacteria from genera such as Bacteroides, Escherichia, Faecalibacterium, and Ruminococcus. frontiersin.org The abundance of bacteria harboring these specific GUS variants can differ dramatically, suggesting a genetic basis for the observed variability in drug metabolism between individuals. frontiersin.org

Furthermore, studies in animal models have provided direct evidence for the impact of host genetics on β-glucuronidase activity. Research has demonstrated that enzymatic activity is significantly influenced by the mouse strain, indicating a role for the host's genetic background in modulating the gut microbial environment and its metabolic functions. nih.govucc.ie Similarly, β-glucuronidase activity differs between animal species. nih.govucc.ie Although direct research linking specific β-glucuronidase genetic variants to the deconjugation rate of Betamethasone β-D-glucuronide is not extensively documented, the existing evidence strongly supports the hypothesis that such genetic differences, particularly within the gut microbiome, are a key determinant of its metabolic fate.

Table 2: Major Structural Categories of Gut Microbial β-Glucuronidase (GUS) and Key Contributing Bacteria

| GUS Structural Category | Primary Bacterial Contributors in Human Gut | Implication for Deconjugation | Citation |

| L1 (Loop 1) | Bacteroides ovatus, Bacteroides dorei, Bacteroides fragilis, Escherichia coli, Faecalibacterium prausnitzii, Ruminococcus gnavus | Highly involved in the hydrolysis of small molecules, including drugs. Abundance is generally low but can be high in some individuals. | frontiersin.org |

| mL1 (mini-Loop 1) | Bacteroides species | Significantly more abundant than L1. Enzymes are generally less active than L1 but their high abundance makes them major contributors to deconjugation. | frontiersin.org |

| L2 (Loop 2) | Various | Contributes to the overall GUS profile, but typically less dominant than NL and mL1 categories. | frontiersin.org |

| NL (No Loop) | Various | Often the dominant GUS category found in metagenomes, but less specifically linked to drug metabolite hydrolysis compared to L1 and mL1. | frontiersin.org |

Advanced Analytical Methodologies for Betamethasone β D Glucuronide Research

High-Resolution Separation and Quantification Techniques

The analysis of betamethasone (B1666872) and its metabolites, including the glucuronide conjugate, predominantly relies on sophisticated chromatographic techniques coupled with mass spectrometry. These methods offer the high sensitivity and selectivity required to detect and quantify the analyte in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the analysis of betamethasone metabolites. nih.govnih.gov This technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry. In many analytical approaches, urine samples are first treated to release betamethasone from its glucuronide conjugate, followed by extraction and analysis. For instance, a study on betamethasone metabolism involved the hydrolysis of urine samples with β-glucuronidase, followed by liquid-liquid extraction and subsequent analysis by LC-MS/MS. nih.gov

While the direct analysis of intact steroid glucuronides is possible and has been developed for other steroids, it is less commonly detailed specifically for betamethasone β-D-glucuronide. helsinki.finih.govacs.org The direct methods are advantageous as they avoid potential issues with incomplete hydrolysis. acs.org LC-MS/MS methods for intact steroid glucuronides often utilize electrospray ionization (ESI) in negative ion mode, which is well-suited for these polar and acidic molecules. The development of such methods requires synthesized reference standards of the glucuronide conjugates for validation. helsinki.fi

A common approach in doping control involves screening for fluorine-containing corticosteroids by monitoring for specific precursor ions and neutral losses in the mass spectrometer. nih.gov For betamethasone, this can include looking for characteristic fragments that indicate its presence. The high sensitivity of LC-MS/MS allows for the detection of low concentrations of metabolites, which is essential for pharmacokinetic studies and for monitoring compliance with regulations in sports. nih.govscielo.br

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC/MS) for Enhanced Throughput and Sensitivity

Ultra-high performance liquid chromatography (UHPLC), coupled with mass spectrometry, offers significant advantages over conventional HPLC, including improved resolution, shorter analysis times, and increased sensitivity. nih.gov These enhancements are due to the use of columns with smaller particle sizes (typically sub-2 µm). A UHPLC-MS/MS method has been successfully validated for the determination of betamethasone sodium phosphate, betamethasone dipropionate, and their metabolites, including the parent betamethasone, in human plasma. nih.govrsc.org

The increased efficiency of UHPLC allows for rapid separation of multiple analytes in a single run, making it ideal for high-throughput screening. For example, a method for the simultaneous quantification of 29 different steroids, including glucocorticoids, has been developed using UHPLC-MS/MS. endocrine-abstracts.org This method, validated according to regulatory guidelines, demonstrates the power of UHPLC for comprehensive steroid profiling in clinical research. endocrine-abstracts.org The sensitivity of UHPLC-MS/MS is often reported to be 3 to 5 times higher than that of traditional HPLC-MS/MS systems. nih.gov

| Parameter | LC-MS/MS | UHPLC-MS/MS |

| Typical Particle Size | 3-5 µm | < 2 µm |

| Analysis Time | Longer | Shorter nih.gov |

| Resolution | Good | Excellent nih.gov |

| Sensitivity | High | Very High nih.gov |

| Throughput | Lower | Higher |

Application of Gas Chromatography in Metabolite Profiling

While LC-MS has become the dominant technique for the analysis of corticosteroids and their metabolites, gas chromatography (GC) coupled with mass spectrometry (GC-MS) has historically been used. However, the application of GC-MS for the analysis of betamethasone β-D-glucuronide is limited. This is because GC analysis requires analytes to be volatile and thermally stable, which is not the case for highly polar and non-volatile compounds like steroid glucuronides.

To analyze corticosteroids by GC-MS, a derivatization step is necessary to increase their volatility. researchgate.net This typically involves the hydrolysis of the glucuronide conjugate to release the parent steroid, followed by derivatization of the steroid itself. researchgate.net A method for screening and quantifying corticosteroids in urine using GC-mass-selective detection involved isolating the free and conjugated fractions, followed by derivatization to form methyloxime trimethylsilyl (B98337) ether derivatives. researchgate.net Due to the additional complex and time-consuming sample preparation steps, and the superior performance of LC-MS for polar analytes, GC-MS is not the preferred method for the routine analysis of betamethasone β-D-glucuronide.

Comprehensive Sample Preparation and Extraction Protocols for Research Matrices

The successful analysis of betamethasone β-D-glucuronide from biological matrices such as urine and plasma is highly dependent on the sample preparation protocol. The primary goals of sample preparation are to release the parent compound from its conjugated form, remove interfering substances, and concentrate the analyte of interest.

Enzymatic Hydrolysis for Parent Compound Release from Glucuronides

Glucuronidation is a major metabolic pathway for corticosteroids, and as such, the release of the parent steroid from its glucuronide conjugate is a critical step in many analytical procedures. scientificlabs.co.uk This is typically achieved through enzymatic hydrolysis using β-glucuronidase. scientificlabs.co.uknih.govinterchim.fr This enzyme specifically cleaves the glucuronic acid moiety from the steroid.

Different sources of β-glucuronidase, such as from Helix pomatia, bovine liver, and Escherichia coli, are available and may exhibit different efficiencies towards various steroid glucuronides. nih.govnih.gov For instance, β-glucuronidase from Helix pomatia has been reported to be effective in hydrolyzing steroid glucuronides. interchim.frinterchim.fr The efficiency of the hydrolysis can be influenced by factors such as pH, temperature, incubation time, and the presence of inhibitors in the biological matrix. nih.govnih.gov For example, urine contains inhibitors that can be removed by chromatography on a neutral polystyrene resin like Amberlite XAD-2 to ensure complete hydrolysis. nih.gov

A typical procedure involves incubating the urine sample with a solution of β-glucuronidase at a specific pH (often around 5.0-6.5) and temperature (e.g., 37°C or 60°C) for a period ranging from one to several hours. nih.govinterchim.frnih.gov The choice of enzyme and reaction conditions should be optimized for the specific analyte and matrix to ensure complete cleavage of the glucuronide.

| Enzyme Source | Reported Efficacy for Steroid Glucuronides |

| Helix pomatia | Effective for hydrolyzing steroid glucuronides. interchim.frinterchim.fr |

| Bovine Liver | Suitable for determining many steroids (with Na2SO4, 24h incubation), but not all. nih.gov |

| Escherichia coli | Good for determining certain steroids, with rapid hydrolysis for some. nih.gov |

| Ampullaria | Higher affinity for 17-hydroxycorticosteroid glucuronide than Helix pomatia enzyme. nih.gov |

Advanced Liquid-Liquid Extraction and Solid-Phase Extraction Methodologies

Following enzymatic hydrolysis (if performed), the released betamethasone or the intact glucuronide must be extracted from the complex biological matrix. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the two most common techniques employed for this purpose.

Liquid-Liquid Extraction (LLE) involves the partitioning of the analyte between two immiscible liquid phases. For corticosteroids, LLE is often performed at a specific pH to ensure the analyte is in a neutral form, which enhances its solubility in the organic extraction solvent. A study on the analysis of corticosteroids in urine reported extraction recoveries of 85% or greater using LLE with diethyl ether at pH 9. nih.govoup.com Another method for betamethasone and its metabolites in human plasma utilized LLE with a mixture of ether and n-hexane. nih.govrsc.org

Solid-Phase Extraction (SPE) is a highly efficient and often preferred method for sample clean-up and concentration. researchgate.netdshs-koeln.de SPE utilizes a solid sorbent material, typically packed in a cartridge, to retain the analyte of interest while allowing interfering substances to pass through. The choice of sorbent is critical and depends on the properties of the analyte. For corticosteroids and their metabolites, C18 (a reversed-phase sorbent) is commonly used. endocrine-abstracts.orgnih.govoup.com

A typical SPE procedure involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the analyte with a suitable solvent. For the analysis of corticosteroids in urine, SPE with a C18 cartridge yielded recoveries of approximately 79% or more. nih.govoup.com SPE can also be used for the direct extraction of intact steroid glucuronides. helsinki.fiacs.org On-line SPE systems coupled directly to the LC-MS system can automate the extraction process, increasing throughput and reducing manual labor. nih.gov

| Extraction Method | Principle | Common Application for Corticosteroids | Reported Recovery |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Extraction of betamethasone and other corticosteroids from plasma and urine. nih.govrsc.orgnih.govoup.com | ≥ 85% for corticosteroids from urine with diethyl ether. nih.govoup.com |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent. | Clean-up and concentration of corticosteroids and their glucuronides from various matrices. endocrine-abstracts.orgresearchgate.netnih.govoup.comdshs-koeln.de | ≥ 79% for corticosteroids from urine with C18 cartridges. nih.govoup.com |

Structural Elucidation and Identification Strategies for Conjugates and Metabolites

The identification of betamethasone metabolites, particularly conjugates such as Betamethasone β-D-glucuronide, is a critical task in fields ranging from pharmacology to anti-doping analysis. The structural similarity of corticosteroids and their various metabolic products necessitates sophisticated analytical strategies to ensure unambiguous identification. The process involves not only detecting the presence of a metabolite but also precisely determining its molecular structure, including the site of conjugation and the stereochemistry of the linkage. This requires a combination of advanced analytical techniques capable of providing detailed molecular and structural information.

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Ion Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial detection and characterization of Betamethasone β-D-glucuronide and related metabolites. Its ability to measure mass-to-charge ratios (m/z) with high accuracy allows for the determination of the elemental composition of the parent ion, providing a confident molecular formula.

When coupled with liquid chromatography (LC), HRMS instruments like the Orbitrap or Time-of-Flight (TOF) analyzers can separate complex mixtures from biological matrices and provide precise mass data. researchgate.netnih.gov For Betamethasone, which is isomeric with Dexamethasone (B1670325), chromatographic separation is crucial as they cannot be distinguished by mass alone. researchgate.netnih.gov Analysis is often performed in both positive and negative electrospray ionization (ESI) modes to maximize the information obtained. researchgate.net In positive mode, the protonated molecule [M+H]⁺ is observed, while in negative mode, adducts such as the formate (B1220265) adduct [M+HCOO]⁻ can be seen. researchgate.net

Tandem mass spectrometry (MS/MS) is then employed to generate fragment ions, creating a structural fingerprint of the molecule. For glucuronide conjugates, a characteristic neutral loss of the glucuronic acid moiety (176 Da) is a primary indicator. Further fragmentation of the betamethasone aglycone provides confirmatory structural details. Common fragmentation pathways for the betamethasone steroid core can be tracked to identify the parent compound. nih.govarabjchem.org For instance, specific precursor ion or neutral loss scans can be applied to screen for fluorinated corticosteroids and their metabolites. nih.gov Advanced techniques such as ion mobility-mass spectrometry (IM-MS) have shown promise in separating steroid isomers and even in differentiating the sites of glucuronidation, adding another dimension to structural analysis. acs.orgresearchgate.net

| Ion/Loss | m/z or Da | Ionization Mode | Significance | Reference |

|---|---|---|---|---|

| [M+H]⁺ (Betamethasone) | 393.20718 | Positive | Protonated molecular ion of the aglycone. | researchgate.net |

| [M+HCOO]⁻ (Betamethasone) | 437.19810 | Negative | Formate adduct of the aglycone, often seen in LC-MS. | researchgate.net |

| Neutral Loss of Glucuronic Acid | 176 Da | Positive/Negative | Characteristic loss indicating a glucuronide conjugate. | researchgate.net |

| [C₂₀H₂₃O]⁺ Fragment | 279 | Positive | Common fragment ion observed for several glucocorticoids, aiding in class identification. | arabjchem.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While HRMS provides compelling evidence for the identity of a metabolite, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structural assignment. nih.gov It provides precise information about the chemical environment of each atom in the molecule, allowing for the confirmation of the exact site of glucuronidation and the stereochemistry of the glycosidic bond.

For Betamethasone β-D-glucuronide, the key challenge is to determine which of the available hydroxyl groups on the betamethasone core is conjugated to the glucuronic acid. Mass spectrometry alone often cannot make this distinction. nih.gov A full suite of 1D and 2D NMR experiments is required to piece together the molecular puzzle. mdpi.comiosrjournals.org

1D NMR: ¹H NMR provides information on the chemical shifts and coupling constants of protons, while ¹³C NMR identifies all unique carbon atoms.

2D NMR:

COSY (Correlation Spectroscopy): Maps proton-proton couplings within the same spin system, helping to trace the connectivity through the steroid rings and the sugar moiety. iosrjournals.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, assigning each proton to its corresponding carbon. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this purpose. It detects long-range (2-3 bond) correlations between protons and carbons. A correlation between the anomeric proton of the glucuronic acid moiety (H-1') and a carbon atom on the betamethasone steroid core provides definitive proof of the linkage site. nih.govmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is crucial for confirming the stereochemistry of the molecule, such as the β-configuration of the glycosidic linkage and the relative orientation of substituents on the steroid nucleus. researchgate.net

The process often involves purifying sufficient quantities of the metabolite, which can be challenging, and comparing its NMR data to that of the parent compound and potentially synthetically created standards to confirm the assignment. nih.gov

| NMR Experiment | Information Provided | Application to Betamethasone β-D-glucuronide | Reference |

|---|---|---|---|

| ¹H NMR | Proton chemical shifts and scalar couplings. | Identifies protons and their immediate neighbors. | iosrjournals.org |

| ¹³C NMR | Carbon chemical shifts. | Identifies all unique carbon atoms in the molecule. | iosrjournals.org |

| COSY | ¹H-¹H correlations through bonds. | Establishes proton connectivity within the steroid and sugar rings. | mdpi.com |

| HSQC | Direct ¹H-¹³C correlations. | Assigns specific protons to their directly attached carbons. | mdpi.com |

| HMBC | Long-range ¹H-¹³C correlations. | Confirms the site of glucuronide attachment via correlation between sugar H-1' and a steroid carbon. | nih.gov |

| NOESY | ¹H-¹H correlations through space. | Confirms stereochemistry, including the β-linkage of the glucuronide. | researchgate.net |

Rigorous Method Validation for Academic Research Standards

For analytical data to be considered reliable and scientifically sound, the method used to generate it must undergo rigorous validation. This process demonstrates that the analytical procedure is suitable for its intended purpose. For the analysis of Betamethasone β-D-glucuronide, method validation according to academic and international standards (e.g., ICH guidelines) is essential. rsc.orgnih.gov The validation assesses several key performance characteristics. rug.nl

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. rug.nl In the context of Betamethasone β-D-glucuronide, this means distinguishing it from the parent drug, other metabolites, and endogenous compounds in the biological matrix (e.g., urine or plasma). scielo.br Given the existence of the epimer Dexamethasone, chromatographic separation is a key part of ensuring specificity. researchgate.netnih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. rsc.org It is often determined by performing recovery studies on samples spiked with a known amount of the analyte.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). rsc.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). rsc.org This provides an indication of its reliability during normal usage.

| Parameter | Definition | Typical Acceptance Criteria for Research | Reference |

|---|---|---|---|

| Specificity | Ability to measure the analyte accurately in the presence of interferences. | Peak purity and resolution from interfering peaks. | rug.nl |

| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) > 0.99. | nih.govresearchgate.net |

| Accuracy | Closeness of measured value to the true value. | Recovery typically within 85-115%. | rsc.orgnih.gov |

| Precision | Agreement among repeated measurements. | Relative Standard Deviation (RSD) ≤ 15%. | rsc.orgscielo.br |

| LOD/LOQ | Lowest concentration that can be detected/quantified reliably. | Defined by signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ). | researchgate.net |

| Robustness | Resistance to small, deliberate changes in method parameters. | RSD of results under varied conditions remains within acceptable limits. | rsc.org |

Mechanistic and Preclinical Research Applications of Betamethasone β D Glucuronide

In Vitro and Ex Vivo Models for Metabolism Studies

In vitro and ex vivo models are fundamental tools for dissecting the metabolic fate of xenobiotics, including the glucuronidation of corticosteroids like betamethasone (B1666872). These systems allow for controlled investigation of specific metabolic reactions, free from the complex physiological interactions of a whole organism.

Utilization of Isolated Hepatocytes and Microsomes for Metabolic Profiling

Isolated hepatocytes and liver microsomes are the gold standard for in vitro metabolism studies. corning.com Hepatocytes, as whole cells, contain a complete set of phase I and phase II metabolic enzymes and cofactors, enabling the observation of the full metabolic cascade, including the formation of glucuronide conjugates directly. corning.com Microsomes, which are vesicles of the endoplasmic reticulum, are rich in UGTs and cytochrome P450 enzymes but require fortification with cofactors like UDPGA to study glucuronidation. corning.comscribd.com

Research using these models has demonstrated that the liver is a primary site of betamethasone metabolism. Studies with rat liver microsomes have shown a concentration-dependent stimulation of biphenyl (B1667301) 2-hydroxylation by betamethasone, indicating its interaction with hepatic enzyme systems. nih.gov When betamethasone is incubated with liver slices or microsomal preparations from rats, mice, dogs, and humans, a variety of metabolites are produced. fda.gov While hepatocytes are considered a more complete model, studies have noted that predicting in vivo hepatic drug glucuronidation from liver microsomal data can sometimes result in under-prediction. nih.gov However, cryopreserved hepatocytes have shown an excellent correlation for predicting the in vivo metabolism of several extensively glucuronidated drugs. nih.gov

Table 1: Comparison of In Vitro Systems for Glucuronidation Studies

| Feature | Isolated Hepatocytes | Liver Microsomes |

| System Complexity | Whole cells, complete metabolic system | Subcellular fraction, requires cofactors |

| Enzyme Content | Phase I and Phase II enzymes present and functional | Rich in Phase I (CYP) and Phase II (UGT) enzymes |

| Cofactor Requirement | Endogenous cofactors present | Requires external addition of cofactors (e.g., UDPGA) |

| Predictive Power | Generally high, accurately predicts hepatic clearance nih.gov | Can under-predict in vivo glucuronidation nih.gov |

| Primary Use | Metabolic stability, drug-drug interactions, metabolite profiling corning.com | Reaction phenotyping, enzyme kinetics |

Application of Cell Culture Models in Glucuronidation Research

In addition to primary hepatocytes, various cell culture models are employed in glucuronidation research. ugent.be Immortalized cell lines, such as HepG2 and Caco-2, are utilized, although they may exhibit lower metabolic activity compared to primary hepatocytes. frontiersin.org Caco-2 cells, derived from human colon adenocarcinoma, are particularly useful for studying intestinal metabolism and absorption, as they express transporters and phase II conjugation enzymes. ugent.be Three-dimensional (3D) cell culture models, or spheroids, are gaining prominence as they more accurately mimic the architecture and function of living tissue, showing increased expression of UGTs and other metabolic enzymes compared to 2D monolayers. frontiersin.org

For corticosteroids, these models are valuable for investigating site-specific metabolism. For example, studies on the related corticosteroid dexamethasone (B1670325) have used Caco-2 cell monolayers to assess the permeability and stability of its glucuronide prodrug, finding it to be relatively low, which is a desirable characteristic for colon-targeted delivery. nih.gov Cultured fibroblast-like synoviocytes have also been used as a pharmacological model to study the anti-inflammatory effects of betamethasone. nih.gov

Role in Preclinical Pharmacokinetic and Drug Disposition Investigations

Studies in Animal Models to Elucidate Glucuronide Disposition

Animal models are indispensable for understanding the in vivo disposition of drug glucuronides. nih.gov Pharmacokinetic studies in rats, dogs, and horses have been conducted to characterize the absorption, distribution, metabolism, and excretion of betamethasone and its metabolites. fda.govosu.edu Following administration, betamethasone is metabolized, and its glucuronide conjugate is formed, increasing water solubility and facilitating excretion. ontosight.ai

Studies using a close analog, dexamethasone-beta-D-glucuronide, in conventional, germ-free, and colitic rats have been instrumental in evaluating the role of gut microflora and mucosal enzymes (β-glucuronidase) in the hydrolysis of the glucuronide back to the active drug. nih.gov Enzymatic activity was found to be greatest in the cecum and colon of conventional rats, highlighting the potential for enterohepatic recirculation or colon-specific drug activation. nih.gov Disposition studies in rats and dogs have confirmed extensive in vitro metabolism of corticosteroids in hepatocytes and everted intestines. fda.gov

Table 2: Selected Findings from Animal Models on Corticosteroid Glucuronide Disposition

| Animal Model | Compound | Key Finding | Reference |

| Rat (Conventional, Germ-Free, Colitic) | Dexamethasone-β-D-glucuronide | β-D-glucuronidase activity is highest in the lumen of the cecum and colon, suggesting potential for colonic hydrolysis of the prodrug. nih.gov | nih.gov |

| Rat, Dog | SCH 32088 (corticosteroid) | Extensive metabolism was observed in isolated hepatocytes and everted intestines. fda.gov | fda.gov |

| Horse | Betamethasone | Characterized pharmacokinetics and endogenous hydrocortisone (B1673445) suppression after intra-articular administration. osu.edu | osu.edu |

Physiologically Based Pharmacokinetic (PBPK) Modeling Incorporating Glucuronidation Pathways

Physiologically Based Pharmacokinetic (PBPK) modeling is a computational approach that simulates drug absorption, distribution, metabolism, and excretion in the body. These models are increasingly used to predict drug behavior and the impact of intrinsic and extrinsic factors on pharmacokinetics. nih.gov For drugs like betamethasone that undergo significant glucuronidation, incorporating this pathway into PBPK models is crucial for accurate predictions. frontiersin.org

PBPK models for betamethasone have been developed and validated using clinical data, successfully capturing changes in drug exposure across different physiological states, such as pregnancy. nih.gov A proposed "transport-glucuronidation classification system" combined with PBPK modeling aims to predict the impact of efflux transporters, like BCRP, on the systemic exposure of glucuronide metabolites. nih.gov This is significant because hydrophilic glucuronides require transporters to exit cells. nih.gov Such models can simulate the interplay between UGT metabolism and transporter-mediated efflux, providing a more mechanistic understanding of Betamethasone β-D-glucuronide disposition. nih.gov

Conceptualization and Research on Glucuronide-Based Prodrugs

The principle of a prodrug involves administering an inactive or less active compound that is converted into the active drug in vivo. innovareacademics.in Glucuronide conjugation is an attractive strategy for creating prodrugs, particularly for targeted drug delivery. nih.gov The high concentration of β-glucuronidase enzyme in specific tissues, such as tumors or the colon, can be exploited to selectively cleave the glucuronide moiety, releasing the active parent drug at the desired site. nih.govnih.govnih.gov

This concept has been explored extensively for corticosteroids. Dexamethasone-β-D-glucuronide, a structural analog of Betamethasone β-D-glucuronide, has been investigated as a potential prodrug for colon-specific delivery to treat inflammatory bowel disease. nih.gov The rationale is that the glucuronide is stable and poorly absorbed in the upper gastrointestinal tract, but upon reaching the colon, it is hydrolyzed by bacterial β-glucuronidase, releasing the active anti-inflammatory agent locally. nih.gov Similarly, budesonide-β-D-glucuronide has been developed as an oral prodrug to deliver budesonide (B1683875) specifically to the colon. isciii.es While research on a specific Betamethasone β-D-glucuronide prodrug is less documented in readily available literature, the principles established with dexamethasone and budesonide provide a strong conceptual framework for its potential application. nih.govisciii.es This strategy aims to maximize therapeutic efficacy at the target site while minimizing systemic side effects. nih.gov

Betamethasone β-D-Glucuronide as a Probe for UGT and β-Glucuronidase Induction/Inhibition Studies

Betamethasone itself is known to be metabolized primarily through glucuronidation. The resulting conjugate, Betamethasone β-D-glucuronide, can be used as a substrate to directly measure the activity of β-glucuronidase in various biological matrices. For instance, in studies related to drug-drug interactions or the effects of certain diseases on drug metabolism, the rate of cleavage of Betamethasone β-D-glucuronide back to betamethasone can provide a direct indication of β-glucuronidase activity.

Conversely, the formation of Betamethasone β-D-glucuronide is a marker for UGT activity. In preclinical models, exposing cell cultures (e.g., hepatocytes) or animal models to potential enzyme inducers or inhibitors and then administering betamethasone allows researchers to quantify the subsequent changes in the levels of its glucuronide metabolite. A significant increase in Betamethasone β-D-glucuronide suggests UGT induction, while a decrease may indicate inhibition.

Impact of Glucuronidation on Inter-Individual Metabolic Variability

Genetic polymorphisms in UGT enzymes can lead to significant inter-individual differences in drug metabolism, affecting both efficacy and toxicity. Research utilizing compounds like betamethasone helps to elucidate the clinical impact of this variability. By analyzing the metabolic ratio of Betamethasone to Betamethasone β-D-glucuronide in populations with known UGT genotypes, researchers can correlate specific genetic variations with altered metabolic capacities.

For example, individuals with UGT variants that result in lower enzyme activity are expected to exhibit lower concentrations of Betamethasone β-D-glucuronide and higher concentrations of the parent drug, potentially increasing the risk of adverse effects. These studies are crucial for the development of personalized medicine approaches, where dosing regimens could be tailored to an individual's metabolic profile.

Photostability and Degradation Research of Glucuronide Conjugates

The stability of drug metabolites is a key consideration in both pharmaceutical development and analytical chemistry. Understanding how metabolites like Betamethasone β-D-glucuronide behave under various environmental conditions, including exposure to light, is essential for ensuring the accuracy of metabolic studies and the safety of drug products, which may contain small amounts of metabolites.

Photolytic Pathways and Stability Assessments of Betamethasone Conjugates

Research into the photostability of Betamethasone β-D-glucuronide involves exposing the compound to controlled light sources (e.g., UV radiation) and analyzing the resulting degradation products. This helps to identify the photolytic pathways and the chemical structures of the degradants. Such studies often employ advanced analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to separate and identify the various photoproducts.

The data gathered from these stability assessments are critical for establishing proper storage and handling procedures for both the metabolite itself (if used as an analytical standard) and for drug products of betamethasone, which may degrade to form various byproducts over time.

Photostability and Degradation Research of Glucuronide Conjugates

Chemical Stability and Degradation Kinetics in Research Environments

The chemical stability of Betamethasone β-D-glucuronide, a key metabolite of the synthetic corticosteroid betamethasone, is a critical parameter in preclinical research. Its stability profile dictates the conditions for accurate in vitro and in vivo studies, ensuring the integrity of experimental results. While specific degradation kinetic studies on Betamethasone β-D-glucuronide are not extensively documented in publicly available literature, its stability can be inferred from the general behavior of steroid glucuronides and the known degradation patterns of its parent compound, betamethasone.

The glucuronidation process significantly increases the water solubility of betamethasone, facilitating its excretion. This conjugation, however, also introduces a point of potential instability at the glycosidic bond, which can be susceptible to both chemical and enzymatic hydrolysis.

Several factors inherent to research environments can influence the stability of Betamethasone β-D-glucuronide:

pH: The pH of the medium is a significant determinant of the stability of steroid glucuronides. Generally, androgen glucuronides show greater resistance to hydrolysis under alkaline conditions. nih.gov For enzymatic hydrolysis of steroid glucuronides using β-glucuronidase from different sources, the optimal pH is often in the acidic range. For instance, the enzyme from Ampullaria has an optimal pH of 4 and is stable between pH 4.5 and 7.5. nih.gov Similarly, for the hydrolysis of many steroid glucuronides, an acidic pH of around 4.5 to 5.2 is often employed. cerilliant.comoup.com Conversely, some β-glucuronidases, like those from E. coli, exhibit maximal activity at a more neutral pH range of 6-7. typeset.io In the context of non-enzymatic degradation, the stability of the parent betamethasone esters is also pH-dependent, with maximum stability observed in the pH range of 3.5 to 5.0. nih.gov This suggests that the steroid backbone of the glucuronide conjugate would also be most stable in a mildly acidic environment.

Temperature: Temperature is a crucial factor affecting the rate of chemical reactions, including degradation. Elevated temperatures generally accelerate the degradation of corticosteroids. nih.gov For instance, the enzymatic hydrolysis of steroid conjugates is often performed at elevated temperatures, such as 37°C, 45°C, or even 60°C, to increase the rate of cleavage. nih.govoup.com One study found the optimal temperature for β-D-glucuronidase activity to be 40°C, with a decline in activity at higher temperatures. researchgate.net In research settings, storing samples containing Betamethasone β-D-glucuronide at low temperatures, such as 4°C or frozen, is a common practice to minimize degradation. typeset.io Studies on other glucuronides have shown that storage as dried blood spots at ambient temperature can be equivalent to liquid sample storage at -80°C in terms of stability. nih.gov

Enzymatic Hydrolysis: In biological matrices used in research, such as plasma, urine, or tissue homogenates, the presence of endogenous β-glucuronidases can lead to the enzymatic cleavage of the glucuronide moiety, liberating the parent betamethasone. typeset.io The activity of these enzymes is dependent on the source. For example, β-glucuronidase from Helix pomatia is commonly used for the hydrolysis of steroid conjugates in research. researchgate.net The efficiency of hydrolysis can be influenced by the presence of inhibitors in the biological matrix, such as D-glucosaccharic acid in urine, which can be removed by techniques like gel filtration to improve hydrolysis yields. oup.com The choice of enzyme and its concentration are critical for achieving complete hydrolysis when intended, or for preventing unintended degradation during analysis. nih.govresearchgate.net

Degradation of the Steroid Moiety: The degradation of Betamethasone β-D-glucuronide is not limited to the cleavage of the glucuronide bond. The betamethasone molecule itself can undergo degradation. The major degradation reactions for betamethasone esters include oxidation and ester group migration followed by hydrolysis. nih.gov These reactions are influenced by factors such as pH, solvent polarity, and the presence of oxygen. nih.gov

The following table summarizes the key factors that influence the stability of steroid glucuronides in a research environment.

| Factor | Influence on Stability | Optimal Conditions for Stability | Research Implications |

| pH | Can promote both chemical and enzymatic hydrolysis. nih.govnih.gov | Mildly acidic to neutral pH, depending on the absence or presence of specific enzymes. nih.govtypeset.ionih.gov | Buffering of solutions is crucial for in vitro assays. The pH of biological samples should be considered. |

| Temperature | Higher temperatures accelerate degradation and enzymatic activity. oup.comnih.govresearchgate.net | Low temperatures (e.g., refrigeration at 4°C or freezing at -20°C to -80°C). typeset.ionih.gov | Proper sample storage is essential to prevent degradation prior to analysis. |

| Enzymes (β-glucuronidase) | Catalyzes the hydrolysis of the glucuronide bond. nih.govresearchgate.net | Absence of β-glucuronidase or use of enzyme inhibitors. | Biological samples may require the addition of inhibitors or immediate processing to prevent enzymatic degradation. |

| Matrix Components | Endogenous substances in biological fluids can inhibit or affect enzymatic hydrolysis. nih.govoup.com | Use of purified systems or sample pre-treatment to remove interfering substances. nih.gov | Sample purification methods like solid-phase extraction or gel filtration may be necessary for accurate quantification. |

Emerging Research Avenues and Future Perspectives

Development of Novel Research Tools and β-D-Glucuronide Analogues

Progress in understanding the metabolism and activity of compounds like Betamethasone (B1666872) β-D-glucuronide hinges on the availability of advanced research tools and specific chemical probes. A significant challenge in the field has been the limited availability of reference materials for bisconjugated steroids, which are minor but important components of the steroid profile nih.gov.

Recent breakthroughs include the successful synthesis of steroid bisglucuronide and mixed steroid sulfate (B86663) glucuronide reference materials nih.gov. These synthetic standards are crucial for the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, enabling the direct and accurate detection of these complex metabolites in biological samples nih.govnih.gov. Furthermore, the development of stable isotope-labeled steroid glucuronide internal standards allows for more precise quantification and characterization of mass spectrometry fragmentation pathways nih.gov.

In parallel, researchers are creating novel β-D-glucuronide analogues to serve as substrates for studying the activity of β-D-glucuronidases, the enzymes that reverse the glucuronidation process whiterose.ac.uk. For instance, synthetic methoxyphenyl β-D-glucuronides are being used as model substrates to investigate the activity of β-D-glucuronidases in the human gut microbiota whiterose.ac.uk. Another innovative approach involves using substrates like 4-fluorophenyl β-D-glucuronide, which allows for the detection of β-glucuronidase activity in environmental samples using 19F Nuclear Magnetic Resonance (NMR) researchgate.net. These tools are essential for exploring the role of deconjugation in the disposition and potential reactivation of glucuronidated drugs.

These advancements provide the necessary resources to more accurately study the metabolic fate of corticosteroids like betamethasone and to understand the intricate interplay between glucuronidation and deconjugation in various biological systems.

Advanced Computational Approaches in Predicting Glucuronidation and Deconjugation

Several computational techniques have shown promise in this area:

Pharmacophore Modelling: This method identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific enzyme, such as a UDP-glucuronosyltransferase (UGT) isoform. It has been used to create insightful models of UGT-substrate interactions nih.govresearchgate.net.

Quantitative Structure-Activity Relationships (QSAR): QSAR models correlate the chemical structure of a compound with its biological activity. Both 2D and 3D-QSAR analyses have been successfully used to develop statistically reliable models that can predict the substrate selectivity and in vitro clearance mediated by specific UGTs, such as UGT1A9 nih.gov. Machine learning algorithms are often employed to build highly accurate predictive QSAR models nih.gov.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme active site scielo.org.mx. It is used to study the binding interactions between potential drug candidates and enzymes like β-glucuronidase, helping to identify potent inhibitors scielo.org.mxresearchgate.net.

Quantum Mechanics/Molecular Mechanics (QM/MM): These methods combine the high accuracy of quantum mechanics for the reactive site with the efficiency of molecular mechanics for the larger protein environment, providing detailed insights into the enzymatic reaction mechanism stmjournals.com.

The table below summarizes key computational approaches used in glucuronidation research.

| Computational Approach | Application in Glucuronidation Research | Key Insights Provided |

| Pharmacophore Modelling | Predicting substrate binding to UGT isoforms nih.govresearchgate.net. | Identifies key structural features for enzyme-substrate recognition. |

| QSAR | Predicting substrate selectivity and clearance rates for specific UGTs nih.gov. | Correlates chemical structure with metabolic activity; predicts reaction rates. |

| Molecular Docking | Simulating the interaction between substrates/inhibitors and enzymes like UGTs or β-glucuronidases scielo.org.mx. | Predicts binding affinity and orientation, aiding in inhibitor design. |

| Machine Learning | Developing highly accurate predictive QSAR models nih.gov. | Enhances the predictive power of models by learning from large datasets. |

| QM/MM Methods | Investigating the detailed mechanism of enzymatic reactions stmjournals.com. | Provides a balanced approach for high-precision study of large biomolecular systems. |

Future progress in in silico modeling will depend on the availability of larger, high-quality metabolic datasets and improved protein structure data for UGTs nih.govresearchgate.net. These advancements will enable the development of even more accurate and mechanistically insightful models for predicting the glucuronidation fate of compounds like betamethasone.

Integration of Metabolomics and Proteomics in Glucuronide Research

The integration of multiple "omics" technologies, particularly metabolomics and proteomics, is providing unprecedented insights into the complexities of glucuronidation pathways mdpi.com. This systems biology approach allows for a comprehensive understanding of how enzymes and metabolites interact to regulate the metabolism of drugs like corticosteroids nih.govfrontiersin.org.

Proteomics has been instrumental in quantifying the expression levels of key drug-metabolizing enzymes. Targeted quantitative proteomics using techniques like nano-ultra-performance liquid chromatography with tandem mass spectrometry (nanoUPLC-MS/MS) can accurately determine the absolute concentrations of multiple UGT enzymes in tissues such as the liver and kidney nih.govnih.govacs.orgmanchester.ac.uk. Studies have established the expression profiles of various UGT isoforms, for example, identifying UGT2B7 as the most abundant in the human liver, followed by UGT1A1, UGT1A4, UGT2B4, and UGT2B15 nih.gov. Importantly, this proteomic data correlates well with the measured enzymatic activity, validating its use for assessing glucuronidation potential nih.govnih.gov. Unbiased proteomics has also been used to uncover the protein interaction networks of UGTs, revealing links to multiple metabolic pathways, including fatty acid metabolism frontiersin.org.

Metabolomics , the large-scale study of small molecules, provides a functional readout of the physiological state of a biological system nih.gov. Metabolomic profiling has been effectively used to study the systemic effects of corticosteroid therapy. For example, large-scale studies have identified specific steroid metabolites whose levels are significantly altered in patients receiving inhaled corticosteroids, providing biomarkers for adrenal suppression nih.govnih.govcam.ac.uknews-medical.net. These studies demonstrate the power of metabolomics to capture the net result of genetic, environmental, and therapeutic interactions nih.gov.

By integrating proteomics and metabolomics , researchers can link the expression of specific UGT enzymes (the proteome) to the resulting profile of glucuronidated metabolites (the metabolome) nih.gov. This integrated approach can reveal how changes in UGT expression, due to disease or genetic variation, impact the metabolism of endogenous compounds and drugs like betamethasone plos.org. For example, combining these datasets can help elucidate the mechanisms underlying altered drug responses or toxicities in different patient populations frontiersin.orgnih.gov.

Non-Clinical Biomarker Discovery and Validation for Glucuronidation Pathways

A critical area of ongoing research is the discovery and validation of non-clinical biomarkers that can reliably reflect the activity of glucuronidation pathways in vivo. Such biomarkers are essential for personalizing medicine, as they can help predict an individual's capacity to metabolize certain drugs, thereby avoiding adverse reactions or therapeutic failure bournemouth.ac.uk.

Glucuronide metabolites themselves are emerging as promising biomarker candidates. Since glucuronidation is a key pathway for the elimination of many endogenous and xenobiotic compounds, the profile of glucuronides in biological fluids can reflect the status of metabolic health and disease bournemouth.ac.uk. For instance, circulating levels of glucuronic acid have been identified as a robust biomarker of mortality and healthspan across different species nih.gov. Specific steroid glucuronides are also being investigated as indicators of particular diseases; for example, certain androsterone (B159326) and androstane-diol glucuronides are associated with prostate cancer bournemouth.ac.uk.

A significant advancement in this area is the development of biomarkers for specific, highly variable UGT enzymes. UGT2B17, for example, is a key enzyme in androgen metabolism that exhibits significant inter-individual variability. Researchers have proposed using the urinary ratio of testosterone (B1683101) glucuronide (TG) to androsterone glucuronide (AG) as a non-invasive biomarker for UGT2B17 activity nih.gov. Studies have shown that the TG/AG ratio is significantly associated with factors known to influence UGT2B17 expression, such as age, sex, and gene copy number variations, supporting its potential as a reliable phenotypic biomarker nih.gov.

The validation of such biomarkers is crucial for their application in drug development and clinical practice. These markers could be used in preclinical studies to understand how a new drug's metabolism might be affected by variability in glucuronidation pathways. Ultimately, they could guide the selection of appropriate therapies and dosing regimens for individual patients, representing a key step towards precision medicine in areas involving glucuronidated drugs like betamethasone.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Betamethasone β-D-glucuronide, and how do reaction conditions influence anomer formation?

- Methodological Answer : The synthesis typically involves glycosidation-anomerization reactions using glucuronyl donors like 6,1-anhydroglucopyranuronic acid. Reaction conditions (e.g., temperature, catalysts like SnCl₄) critically influence β-anomer formation due to stereochemical control . For example, SnCl₄ promotes β-anomerization via a Lewis acid-mediated mechanism. Researchers should optimize solvent systems (e.g., anhydrous dichloromethane) and monitor reaction progress using TLC or HPLC to minimize α/β anomer mixtures.

Q. Which analytical techniques are critical for characterizing Betamethasone β-D-glucuronide, and how are they validated?

- Methodological Answer : Key techniques include:

- HPLC : For purity assessment and separation of isomers. Validate using USP/EP pharmacopeial standards, ensuring resolution ≥2.0 between peaks .

- NMR (¹H/¹³C) : Assign stereochemistry via coupling constants (e.g., β-linkage J-values ~7–8 Hz) and compare to reference spectra .

- Mass Spectrometry (HRMS) : Confirm molecular ions ([M-H]⁻ at m/z ~607.2) and fragmentation patterns .

- Validation follows ICH Q2(R1) guidelines, including specificity, linearity (R² ≥0.99), and recovery rates (98–102%) .

Q. How can researchers ensure reproducibility in glucuronidation studies involving Betamethasone β-D-glucuronide?

- Methodological Answer : Reproducibility requires:

- Detailed Protocols : Document enzyme sources (e.g., UGT isoforms), substrate concentrations, and incubation times .

- Reference Standards : Use certified β-D-glucuronides (e.g., USP-grade) to calibrate assays .

- Negative Controls : Include heat-inactivated enzymes to rule out non-enzymatic hydrolysis .

Advanced Research Questions

Q. What challenges arise in resolving stereochemical configurations of Betamethasone β-D-glucuronide metabolites, and how can they be addressed?

- Methodological Answer : Chiral resolution is complicated by diastereomer overlap in analytical traces. Solutions include:

- Chiral HPLC Columns : Use cellulose-based phases (e.g., Chiralpak IC) with isocratic elution (acetonitrile/0.1% formic acid) .

- Stereospecific Synthesis : Validate synthetic standards via X-ray crystallography or enzymatic hydrolysis assays .

- Case Study : A 2016 correction highlighted vendor mislabeling of hydrobupropion glucuronide standards, underscoring the need for independent stereochemical validation .

Q. How do in vitro and in vivo models differ in studying Betamethasone β-D-glucuronide's metabolic pathways?

- Methodological Answer :

- In Vitro : Use human liver microsomes or recombinant UGT enzymes to identify isoform-specific kinetics (e.g., UGT2B7). Account for matrix effects (e.g., albumin binding) .

- In Vivo : Monitor plasma/tissue distribution via LC-MS/MS, noting species differences in biliary excretion and enterohepatic recirculation .

- Discrepancy Management : Cross-validate using stable isotope-labeled internal standards to correct for matrix interferences .

Q. What methodological frameworks are recommended for designing studies on Betamethasone β-D-glucuronide's pharmacokinetics?

- Methodological Answer : Apply the PICO framework to define:

- Population : Target enzymes or tissue models (e.g., hepatocytes).

- Intervention : Dose ranges and administration routes.

- Comparison : Control groups (e.g., non-glucuronidated betamethasone).

- Outcome : Metrics like clearance rates or metabolite ratios .

Q. How should researchers address discrepancies in glucuronidation efficiency data across different experimental models?

- Methodological Answer :

- Source Analysis : Compare enzyme activity (e.g., UGT2B7 vs. UGT1A1) and cofactor availability (e.g., UDPGA concentrations) .

- Data Normalization : Express results as pmol/min/mg protein, adjusting for batch-to-batch microsomal variability .

- Contradiction Resolution : Use mechanistic modeling (e.g., Michaelis-Menten kinetics) to reconcile in vitro/in vivo disparities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.